molecular formula C17H17ClN2O4 B12167844 7-chloro-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)quinolin-4(1H)-one

7-chloro-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)quinolin-4(1H)-one

Cat. No.: B12167844
M. Wt: 348.8 g/mol
InChI Key: RSOVAKZQVXUCAG-UHFFFAOYSA-N
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Description

7-chloro-3-(1,4-dioxa-8-azaspiro[45]dec-8-ylcarbonyl)quinolin-4(1H)-one is a complex organic compound with a unique structure that includes a quinoline core and a spirocyclic moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)quinolin-4(1H)-one typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the quinoline core, followed by the introduction of the spirocyclic moiety through a series of reactions, including cyclization and chlorination. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in large quantities while maintaining high quality.

Chemical Reactions Analysis

Types of Reactions

7-chloro-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)quinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The chlorine atom in the quinoline core can be substituted with other groups, allowing for the creation of a wide range of analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure selectivity and efficiency.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can produce a variety of analogs with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, 7-chloro-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)quinolin-4(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its unique structure and reactivity profile make it a promising candidate for the development of new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique properties can enhance the performance of these materials, making them more durable and efficient.

Mechanism of Action

The mechanism of action of 7-chloro-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)quinolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include inhibition or activation of specific signaling cascades.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-chloro-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)quinolin-4(1H)-one include other quinoline derivatives and spirocyclic compounds. Examples include:

  • 7-chloroquinoline
  • 1,4-dioxa-8-azaspiro[4.5]decane
  • 3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)quinoline

Uniqueness

What sets this compound apart is its combination of a quinoline core with a spirocyclic moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C17H17ClN2O4

Molecular Weight

348.8 g/mol

IUPAC Name

7-chloro-3-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-1H-quinolin-4-one

InChI

InChI=1S/C17H17ClN2O4/c18-11-1-2-12-14(9-11)19-10-13(15(12)21)16(22)20-5-3-17(4-6-20)23-7-8-24-17/h1-2,9-10H,3-8H2,(H,19,21)

InChI Key

RSOVAKZQVXUCAG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12OCCO2)C(=O)C3=CNC4=C(C3=O)C=CC(=C4)Cl

Origin of Product

United States

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